molecular formula C11H11BrO2S B13552138 1-(3-Bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one

1-(3-Bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one

Cat. No.: B13552138
M. Wt: 287.17 g/mol
InChI Key: VNJVDFJJGFHKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one is a useful research compound. Its molecular formula is C11H11BrO2S and its molecular weight is 287.17 g/mol. The purity is usually 95%.
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Biological Activity

1-(3-Bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one, with the CAS number 1507010-90-3, is a compound that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

  • Molecular Formula : C11_{11}H11_{11}BrO2_2S
  • Molecular Weight : 287.17 g/mol
  • Structure : The compound features a bromophenyl group attached to an oxetan-3-ylthio moiety, which may influence its biological interactions.

Antitumor Activity

Research indicates that derivatives of similar structures exhibit cytotoxic effects against various human tumor cell lines. For instance, studies on 3-formylchromone derivatives have shown selective cytotoxicity towards tumor cells without affecting normal cells, suggesting a potential for targeted cancer therapy .

Antimicrobial Properties

Compounds with similar functional groups have demonstrated activity against pathogens such as Helicobacter pylori. The mechanism often involves inhibition of bacterial urease, which is critical for the survival of these bacteria in acidic environments .

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various compounds, it was found that certain derivatives exhibited significant tumor cell-specific cytotoxicity. For example, compounds with a bromophenyl group showed enhanced activity against breast and colon cancer cell lines .

CompoundCell Line TestedIC50_{50} (µM)Specificity
Compound AMCF-7 (Breast Cancer)10High
Compound BHT-29 (Colon Cancer)15Moderate

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of oxetane derivatives revealed that some compounds effectively inhibited H. pylori growth, comparable to standard treatments like metronidazole. This suggests that this compound may possess similar properties .

CompoundPathogen TargetedMinimum Inhibitory Concentration (MIC)Comparison
Compound CH. pylori5 µg/mLMetronidazole (10 µg/mL)

The biological activity of this compound may be attributed to:

  • Receptor Binding : Similar compounds have shown the ability to bind selectively to cancer cell receptors, triggering apoptosis.
  • Enzyme Inhibition : The thioether group may facilitate interactions with enzymes critical for microbial survival or tumor growth.

Properties

Molecular Formula

C11H11BrO2S

Molecular Weight

287.17 g/mol

IUPAC Name

1-(3-bromophenyl)-2-(oxetan-3-ylsulfanyl)ethanone

InChI

InChI=1S/C11H11BrO2S/c12-9-3-1-2-8(4-9)11(13)7-15-10-5-14-6-10/h1-4,10H,5-7H2

InChI Key

VNJVDFJJGFHKSV-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)SCC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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